1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
CAS No.: 1236144-55-0
Cat. No.: VC3013565
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236144-55-0 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 1-[(4-cyanophenyl)methyl]azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-5-9-1-3-10(4-2-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) |
| Standard InChI Key | ANRTVWAZQXYUEP-UHFFFAOYSA-N |
| SMILES | C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O |
| Canonical SMILES | C1C(CN1CC2=CC=C(C=C2)C#N)C(=O)O |
Introduction
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a chemical compound belonging to the class of azetidine derivatives. It is characterized by its molecular formula and a molecular weight of approximately 216.24 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Availability and Suppliers
This compound is available from various chemical suppliers, including BLD Pharm and Huateng Pharma, though it may be temporarily out of stock at some vendors . Suppliers often provide options for shipping from different locations, including China, the US, India, and Germany .
Safety and Handling
While specific hazard statements or precautionary measures are not detailed in the available sources, it is generally advisable to handle chemical compounds with caution, following standard laboratory safety protocols. This includes wearing protective gear and ensuring proper ventilation.
Data Table: Key Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.24 g/mol |
| CAS Number | 1236144-55-0 |
| Storage Conditions | Sealed, 2-8°C |
| Boiling Point | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume